KRAS G12C inhibitor 41
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Overview
Description
KRAS G12C inhibitor 41 is a novel compound designed to target the KRAS G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation involves the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell growth and cancer progression . This compound specifically binds to the mutant KRAS protein, inhibiting its activity and thereby halting cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 41 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s binding affinity and selectivity for the KRAS G12C mutant protein.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 41 undergoes several types of chemical reactions, including:
Covalent binding: The compound forms a covalent bond with the cysteine residue in the KRAS G12C mutant protein, leading to irreversible inhibition.
Substitution reactions: Functional groups on the compound can undergo substitution reactions to modify its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Catalysts: Various catalysts are used to facilitate the formation of the core structure and functional group modifications.
Major Products
The major product formed from the reactions involving this compound is the covalently bound complex with the KRAS G12C mutant protein, leading to the inhibition of its activity .
Scientific Research Applications
KRAS G12C inhibitor 41 has a wide range of scientific research applications, including:
Cancer research: The compound is extensively used in preclinical and clinical studies to investigate its efficacy in treating KRAS G12C-mutant cancers, particularly NSCLC.
Drug development: This compound serves as a lead compound for developing new inhibitors targeting the KRAS G12C mutation.
Biological studies: The compound is used to study the molecular mechanisms of KRAS G12C-mediated oncogenesis and to identify potential biomarkers for cancer diagnosis and treatment.
Mechanism of Action
KRAS G12C inhibitor 41 exerts its effects by specifically binding to the KRAS G12C mutant protein. The compound forms a covalent bond with the cysteine residue at the 12th position, locking the protein in an inactive state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival . By inhibiting these pathways, this compound effectively halts cancer progression .
Comparison with Similar Compounds
KRAS G12C inhibitor 41 is unique in its high selectivity and potency for the KRAS G12C mutant protein. Similar compounds include:
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating NSCLC.
Adagrasib (MRTX849): Another potent KRAS G12C inhibitor currently undergoing clinical trials.
Compared to these compounds, this compound offers improved binding affinity and selectivity, making it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C36H37ClFN9O2 |
---|---|
Molecular Weight |
682.2 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-pyrimidin-5-ylprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C36H37ClFN9O2/c1-23(25-17-40-22-41-18-25)35(48)47-16-15-46(19-26(47)10-12-39)34-28-11-14-45(31-7-3-5-24-8-9-29(38)33(37)32(24)31)20-30(28)42-36(43-34)49-21-27-6-4-13-44(27)2/h3,5,7-9,17-18,22,26-27H,1,4,6,10-11,13-16,19-21H2,2H3/t26-,27-/m0/s1 |
InChI Key |
INJGVJAHNUVYJU-SVBPBHIXSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)C7=CN=CN=C7 |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)C7=CN=CN=C7 |
Origin of Product |
United States |
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